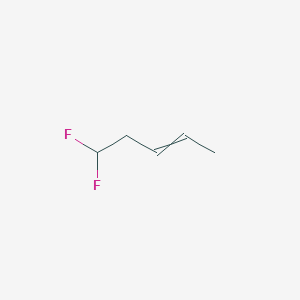
5,5-Difluoropent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoropent-2-ene is an organic compound characterized by the presence of two fluorine atoms attached to the fifth carbon of a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-difluoropent-2-ene typically involves the fluorination of pent-2-ene derivatives. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoropent-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding 5,5-difluoropentane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: 5,5-Difluoropentane.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Scientific Research Applications
5,5-Difluoropent-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be incorporated into biologically active molecules to study the effects of fluorination on biological activity.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a valuable intermediate in drug development.
Industry: It is used in the production of specialty materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 5,5-difluoropent-2-ene depends on its specific application. In medicinal chemistry, the fluorine atoms can influence the compound’s interaction with biological targets by altering its electronic properties and metabolic stability. The compound may interact with enzymes, receptors, or other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5,5-Difluorohex-2-ene: Similar structure but with an additional carbon atom in the chain.
5,5-Difluoropentane: Saturated analog without the double bond.
5,5-Difluoro-3-methylpent-2-ene: A methyl-substituted analog.
Uniqueness
5,5-Difluoropent-2-ene is unique due to the presence of both a double bond and two fluorine atoms on the same carbon. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound for various applications.
Properties
CAS No. |
92901-65-0 |
|---|---|
Molecular Formula |
C5H8F2 |
Molecular Weight |
106.11 g/mol |
IUPAC Name |
5,5-difluoropent-2-ene |
InChI |
InChI=1S/C5H8F2/c1-2-3-4-5(6)7/h2-3,5H,4H2,1H3 |
InChI Key |
OTSDCLPGMKPHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















